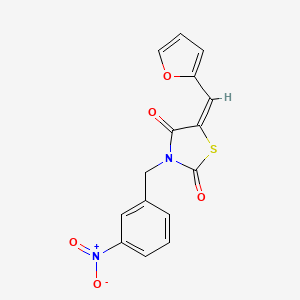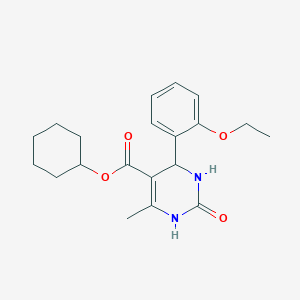
5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione, also known as FNTD, is a compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. This compound belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties. FNTD has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, this compound has been found to activate the AMPK pathway, which is involved in regulating energy metabolism and glucose uptake. It has also been found to inhibit the NF-κB pathway, which is involved in regulating inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including:
1. Inducing apoptosis: this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for maintaining tissue homeostasis.
2. Inhibiting cell proliferation: this compound has been found to inhibit the proliferation of cancer cells, which is important for preventing the growth and spread of tumors.
3. Improving insulin sensitivity: this compound has been found to improve insulin sensitivity in diabetic animal models, which is important for maintaining glucose homeostasis.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. Additionally, this compound has been found to be relatively non-toxic, making it a safe compound to use in lab experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound can be quite complex and time-consuming, which may limit its use in high-throughput screening assays. Additionally, this compound has been found to be relatively insoluble in water, which may limit its bioavailability in certain experimental settings.
未来方向
There are several future directions for research on 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione, including:
1. Clinical trials: Given its promising anti-cancer and anti-inflammatory properties, this compound has the potential to be developed into a novel therapeutic agent for the treatment of these diseases. Clinical trials will be necessary to determine the safety and efficacy of this compound in human subjects.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanisms by which this compound exerts its biological effects. This will be important for identifying potential targets for drug development.
3. Formulation development: Given its poor solubility in water, there is a need to develop novel formulations of this compound that can improve its bioavailability and efficacy in vivo.
4. Combination therapy: this compound has been found to exhibit synergistic effects when combined with other anti-cancer agents. Further studies are needed to identify potential combination therapies that can enhance the anti-cancer activity of this compound.
合成方法
The synthesis of 5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione can be achieved through a multi-step process, starting with the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form a Schiff base. This Schiff base is then reacted with thiazolidine-2,4-dione in the presence of a catalyst to form this compound. The yield of this synthesis method is reported to be around 70%.
科学研究应用
5-(2-furylmethylene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine and biochemistry. Some of the key areas of research include:
1. Anti-cancer activity: this compound has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has been suggested that this compound exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
2. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anti-diabetic activity: Thiazolidinediones are known for their anti-diabetic activity, and this compound is no exception. It has been found to improve insulin sensitivity and glucose uptake in diabetic animal models.
属性
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c18-14-13(8-12-5-2-6-22-12)23-15(19)16(14)9-10-3-1-4-11(7-10)17(20)21/h1-8H,9H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLWJUFDCIIFF-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=CC=CO3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=CC=CO3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)

![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)
![2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)
![4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)
![1-(2-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143798.png)
![2-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5143803.png)
![7-methyl-5-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143811.png)